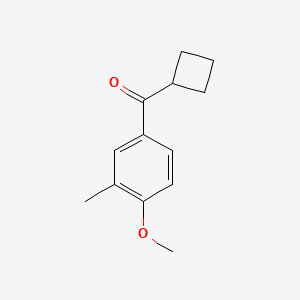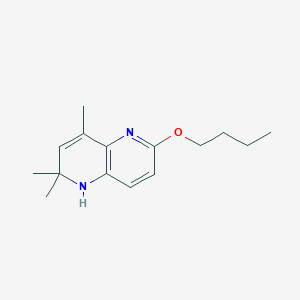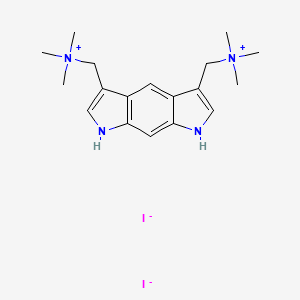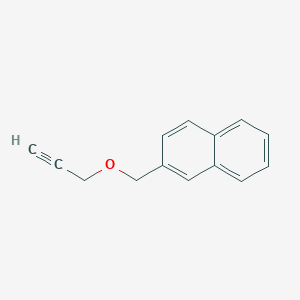![molecular formula C19H16N4O3 B14136711 2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione CAS No. 199014-15-8](/img/structure/B14136711.png)
2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and an isoindole-1,3-dione moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable nucleophile.
Formation of Isoindole-1,3-dione Moiety: The isoindole-1,3-dione moiety can be synthesized through a condensation reaction involving phthalic anhydride and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In anticancer research, it may interfere with cell division by targeting specific enzymes involved in DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-[(4-Chlorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione
- 2-[[2-[(4-Methylphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione
Uniqueness
Compared to similar compounds, 2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. The methoxy group can enhance the compound’s ability to cross cell membranes and may improve its binding affinity to specific molecular targets.
Properties
CAS No. |
199014-15-8 |
|---|---|
Molecular Formula |
C19H16N4O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H16N4O3/c1-26-14-8-6-13(7-9-14)10-23-17(20-12-21-23)11-22-18(24)15-4-2-3-5-16(15)19(22)25/h2-9,12H,10-11H2,1H3 |
InChI Key |
HIXHHLPSRQFVGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NC=N2)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


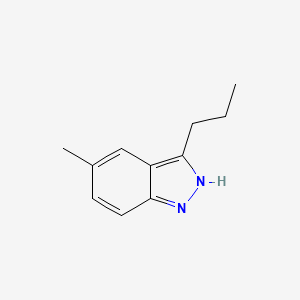
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide](/img/structure/B14136635.png)
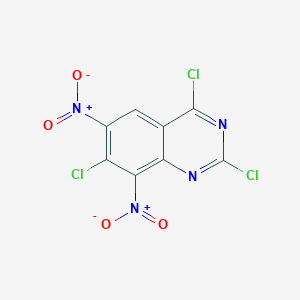
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14136644.png)
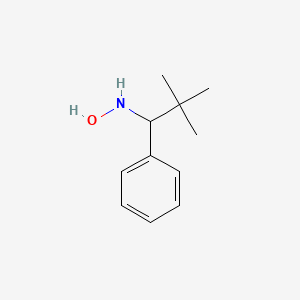
![3-[(3,5-Dimethylphenyl)amino]-2-methylphenol](/img/structure/B14136654.png)

![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14136660.png)
![(Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14136665.png)
